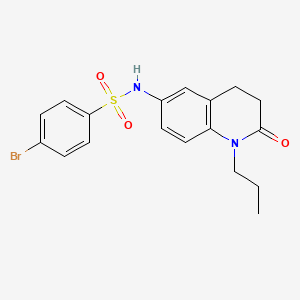

4-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Description

4-Bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a sulfonamide derivative featuring a brominated benzene ring linked to a 1,2,3,4-tetrahydroquinolin-2-one scaffold. This compound combines a sulfonamide pharmacophore with a heterocyclic system, a structural motif often associated with biological activity, including enzyme inhibition and receptor modulation . Its synthesis and characterization likely involve crystallographic tools such as SHELX and ORTEP for structure determination .

Propriétés

IUPAC Name |

4-bromo-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrN2O3S/c1-2-11-21-17-9-6-15(12-13(17)3-10-18(21)22)20-25(23,24)16-7-4-14(19)5-8-16/h4-9,12,20H,2-3,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVMSXUPRHRECKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with a ketone under acidic conditions.

Sulfonamide Formation: The final step involves the reaction of the brominated quinoline derivative with a sulfonamide reagent, typically under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

4-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: Oxidized quinoline derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various nucleophiles.

Applications De Recherche Scientifique

4-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 4-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

Substituent Variations in Sulfonamide Derivatives

The compound’s key structural differentiator is the bromophenyl-sulfonamide group. Comparisons with related molecules reveal critical insights:

Key Observations :

- Sulfonamide vs. Sulfonyl Urea : The sulfonyl urea in (chlorpropamide analogues) introduces a urea linkage, enhancing hydrogen-bonding capacity compared to the target’s sulfonamide group .

- Heterocyclic Core: The tetrahydroquinolin-2-one scaffold in the target and AF0 contrasts with the pyrrolopyrimidine system in , which may influence π-π stacking interactions and solubility .

Physical Properties

- Density : The sulfonyl urea derivative in has a density of 1.626 g/cm³, higher than typical small organic molecules, attributed to efficient crystal packing via hydrogen bonds . Data for the target compound is unavailable but predicted to be lower due to its larger, less rigid structure.

Crystallographic and Computational Tools

Activité Biologique

4-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a synthetic organic compound with significant potential in medicinal chemistry. This compound features a bromine atom, a quinoline derivative, and a benzenesulfonamide functional group, which contribute to its diverse biological activities. Its molecular formula is C19H22BrN2O3S, with a molecular weight of approximately 423.3 g/mol.

Research indicates that 4-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide exhibits a broad spectrum of biological activities. These include:

- Antitumor Activity : The compound has shown promising results in inhibiting tumor growth in various cancer models.

- Antimicrobial Properties : It demonstrates significant activity against several bacterial strains.

- Anti-inflammatory Effects : Studies suggest that it can modulate inflammatory pathways.

Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential.

Comparative Analysis with Related Compounds

The following table compares 4-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin)furan-2-carboxamide | C17H16BrN2O3 | Contains a furan ring instead of a sulfonamide group |

| 2-bromo-N-(2-hydroxyethyl)-1,2-dihydroquinolin | C15H18BrN | Lacks the sulfonamide functionality; primarily studied for neuroprotective effects |

| 4-hydroxyquinoline derivatives | Varies | Known for broad-spectrum antimicrobial activity; often used in drug development |

The unique combination of the brominated quinoline structure with the benzenesulfonamide group enhances the biological activity profile of this compound compared to its analogs.

Case Studies and Research Findings

Several studies have investigated the biological activity of 4-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide:

- Antitumor Efficacy : In vitro studies demonstrated that this compound inhibited cell proliferation in various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest.

- Antimicrobial Testing : The compound exhibited effective antibacterial activity against Gram-positive and Gram-negative bacteria. Its efficacy was comparable to standard antibiotics.

- Inflammation Modulation : In animal models of inflammation, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines and markers.

These findings highlight its potential as a lead compound for further development in therapeutic applications.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.